N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include 5,6-dimethoxyindanone and 2-methoxyethylamine. The key steps could involve:
Condensation Reaction: The reaction between 5,6-dimethoxyindanone and 2-methoxyethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the indole ring.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-indole-2-carboxamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxyethyl)-1H-indole-2-carboxamide
Uniqueness
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups and the indole ring system can contribute to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O4 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C23H26N2O4/c1-27-11-10-25-19-7-5-4-6-16(19)12-20(25)23(26)24-18-9-8-15-13-21(28-2)22(29-3)14-17(15)18/h4-7,12-14,18H,8-11H2,1-3H3,(H,24,26) |
InChI Key |
GPLCJJZIUSMMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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